molecular formula C17H34O2 B164441 14-Methylhexadecanoic acid CAS No. 5918-29-6

14-Methylhexadecanoic acid

Cat. No.: B164441
CAS No.: 5918-29-6
M. Wt: 270.5 g/mol
InChI Key: FXUKWLSZZHVEJD-UHFFFAOYSA-N
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Description

14-Methylhexadecanoic acid, also known as 14-methylpalmitic acid, is a methyl-branched fatty acid. It is a derivative of hexadecanoic acid (palmitic acid) with a methyl group substitution at the 14th carbon position. This compound is found in various natural sources, including certain bacteria, bovine milk fat, and some plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Methylhexadecanoic acid can be synthesized through several methods. One common approach involves the methylation of hexadecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. For instance, it can be isolated from bovine milk fat through a series of extraction and chromatographic techniques. The industrial process ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 14-Methylhexadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14-Methylhexadecanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 14-methylhexadecanoic acid involves its interaction with cellular membranes. Its methyl-branched structure influences the fluidity and permeability of lipid bilayers. This can affect various cellular processes, including signal transduction and membrane protein function. Additionally, it may interact with specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 14-Methylhexadecanoic acid is unique due to its specific methyl substitution at the 14th carbon, which imparts distinct physical and chemical properties. This structural variation influences its interaction with biological membranes and its role in various biochemical pathways .

Properties

IUPAC Name

14-methylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUKWLSZZHVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974612
Record name 14-Methylhexadecanoic acid
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Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5918-29-6, 5746-59-8
Record name Anteisoheptadecanoic acid
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Record name 14-Methylhexadecanoic acid
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Record name 14-Methylhexadecanoic acid
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Record name 14-Methylhexadecanoic acid
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Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39.5 - 40 °C
Record name (S)-14-Methylhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

16-Methyloctadecanoic acid was synthesized by the same operation, except that in the step (a) of the synthesis process for 14-methylhexadecanoic acid described above, 12-dodecanolide was changed to 15-pentadodecanolide, and in the step (b), 2-methylbutylmagnesium bromide was changed to sec-butylmagnesium bromide. Thus, 16-methyloctadecanoic add was obtained from 15-pentadodecanolide at a total yield of 84%. The purity was 95%.
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15-pentadodecanolide
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sec-butylmagnesium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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